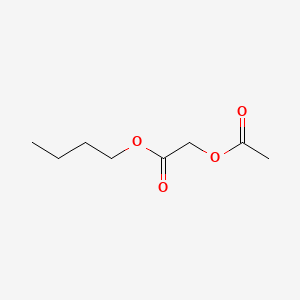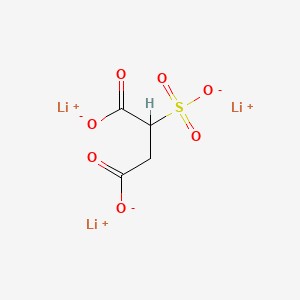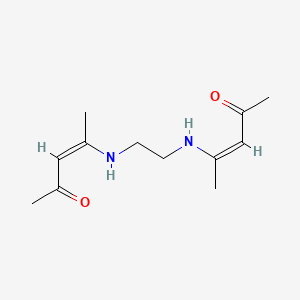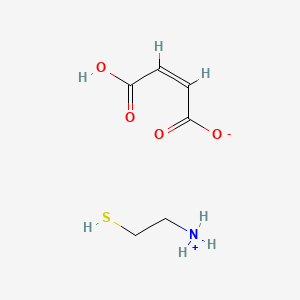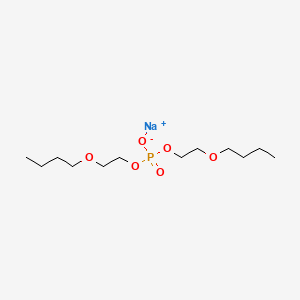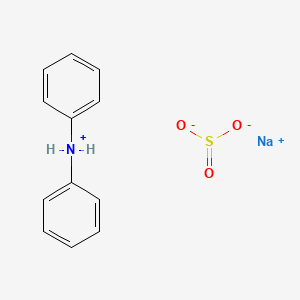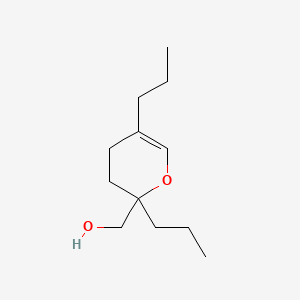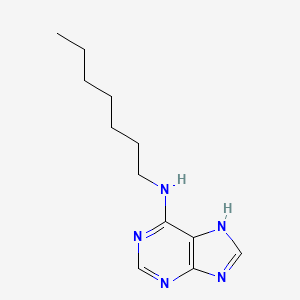
N-heptyl-7H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 517095, also known as TFB2M (transcription factor B2, mitochondrial), is a mitochondrial protein that belongs to the rRNA adenine N(6)-methyltransferase family. This compound is ubiquitously expressed and plays a crucial role in the basal transcription of mitochondrial DNA. It specifically dimethylates mitochondrial 12S rRNA at the conserved stem loop, which is essential for mitochondrial function .
Preparation Methods
The preparation methods for NSC 517095 involve the synthesis of the protein through recombinant DNA technology. This typically includes the cloning of the TFB2M gene into an expression vector, followed by the transformation of the vector into a suitable host cell, such as Escherichia coli. The host cells are then cultured under specific conditions to express the protein, which is subsequently purified using techniques such as affinity chromatography .
Chemical Reactions Analysis
NSC 517095 undergoes several types of chemical reactions, including methylation. The compound is an S-adenosyl-L-methionine-dependent methyltransferase, which means it uses S-adenosyl-L-methionine as a methyl donor to methylate adenine residues in rRNA. This methylation is crucial for the proper functioning of mitochondrial ribosomes .
Scientific Research Applications
NSC 517095 has several scientific research applications, particularly in the fields of molecular biology and biochemistry. It is used to study the transcriptional regulation of mitochondrial DNA and the role of rRNA methylation in mitochondrial function. Additionally, it is employed in research focused on understanding mitochondrial diseases and developing potential therapeutic strategies .
Mechanism of Action
The mechanism of action of NSC 517095 involves its function as a methyltransferase. It specifically dimethylates adenine residues in the mitochondrial 12S rRNA, which is essential for the assembly and function of mitochondrial ribosomes. This methylation process is crucial for the proper translation of mitochondrial-encoded proteins, which are vital for mitochondrial respiration and energy production .
Comparison with Similar Compounds
NSC 517095 can be compared with other mitochondrial transcription factors, such as TFB1M. While both TFB1M and TFB2M are involved in the transcription of mitochondrial DNA, TFB2M has less methyltransferase activity but activates transcription more efficiently. This unique characteristic of TFB2M makes it a valuable tool for studying mitochondrial transcription and its regulation .
Similar Compounds::- TFB1M
- Mitochondrial 12S rRNA dimethylase 2
- Hepatitis C virus NS5A-transactivated protein 5
Properties
CAS No. |
14814-48-3 |
|---|---|
Molecular Formula |
C12H19N5 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-heptyl-7H-purin-6-amine |
InChI |
InChI=1S/C12H19N5/c1-2-3-4-5-6-7-13-11-10-12(15-8-14-10)17-9-16-11/h8-9H,2-7H2,1H3,(H2,13,14,15,16,17) |
InChI Key |
RFAKCUPOIRSCHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


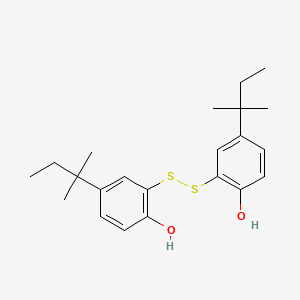
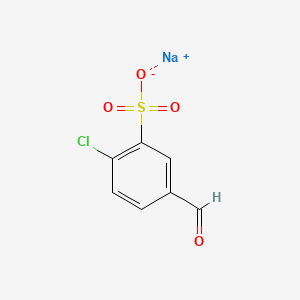
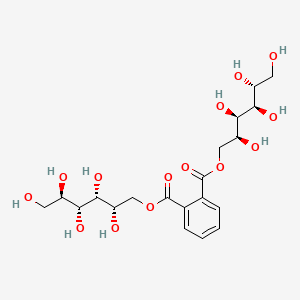
![(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid](/img/structure/B12658887.png)
